molecular formula C11H6ClNO B3147603 4-Chlorofuro[3,2-C]quinoline CAS No. 627086-17-3

4-Chlorofuro[3,2-C]quinoline

Cat. No. B3147603
M. Wt: 203.62 g/mol
InChI Key: VZKATVWAQFVLLM-UHFFFAOYSA-N
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Description

4-Chlorofuro[3,2-C]quinoline is an organic compound derived from quinoline . It contains a total of 20 atoms, including 6 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 1 Chlorine atom . The chemical formula of 4-Chlorofuro[3,2-C]quinoline can be written as: C11H6ClNO .


Synthesis Analysis

Recent advances in the synthesis of 4-quinolone and its analogues have been reported. These include classical synthesis protocol, metal-free reaction protocol, and transition metal-catalyzed reaction procedures . Other methods include activated alkyne-based reactions, K2CO3/DIPEA-catalyzed reaction, Baylis–Hillman reaction, Pd-catalyzed Buchwald–Hartwig amination, intramolecular Houben–Hoesch reaction, tandem acyl transfer – cyclization of o-alkynoylanilines .


Molecular Structure Analysis

The 4-Chlorofuro[3,2-C]quinoline molecule contains total 22 bonds; 16 non-H bonds, 15 multiple bonds, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 Furane, and 1 Pyridine . The molecular weight of 4-Chlorofuro[3,2-C]quinoline is 203.62444 g/mol .


Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .


Physical And Chemical Properties Analysis

4-Chlorofuro[3,2-C]quinoline contains total 22 bonds; 16 non-H bonds, 15 multiple bonds, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 Furane, and 1 Pyridine .

Scientific Research Applications

Photovoltaic Properties

4-Chlorofuro[3,2-C]quinoline derivatives have shown potential in the field of photovoltaics. A study by Zeyada et al. (2016) focused on the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, including a variant with a chlorophenyl substitution group. These compounds exhibited rectification behavior and photovoltaic properties in both dark and illuminated conditions, indicating their suitability for use as photodiodes in solar energy applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

Anti-Leukemia Activity

Benzofuro[3,2-c]quinoline derivatives have been designed and synthesized with the aim of developing potential antileukemia agents. A study by Lin et al. (2020) identified several compounds in this category demonstrating significant antileukemia activity and selectivity, suggesting their potential as a promising hit compound for antileukemia drug development (Lin et al., 2020).

Synthesis of Quinoline Ring Systems

Research on the chemistry of chloroquinoline analogs, including 2-chloroquinoline-3-carbaldehyde, has been conducted to explore synthetic applications and biological evaluations of these compounds. This review by Hamama et al. (2018) covers the synthesis of various quinoline ring systems and their potential applications (Hamama, Ibrahim, Gooda, & Zoorob, 2018).

Biotransformation in Organic Synthesis

The biotransformation of compounds like 4-chlorofuro[2,3-b]quinoline using specific bacterial strains can yield enantiopure cyclic cis-dihydrodiols. Boyd et al. (2013) demonstrated this process, which has implications in organic synthesis, particularly in the production of enantiopure intermediates for further chemical modifications (Boyd et al., 2013).

Safety And Hazards

Quinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for Acute oral toxicity, Acute dermal toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Germ Cell Mutagenicity, and Carcinogenicity .

Future Directions

Currently, quinolones have captured the attention of numerous researchers from various scientific disciplines. In the last two decades, researchers have contributed significantly to the scientific advancements in the pharmaceutical arena that have occurred with title compounds . The investigations and synthesis modifications suggested by researchers promote future synthesis advancements in quinoline and its derivatives as a vital scaffold for pharmaceutical industries .

properties

IUPAC Name

4-chlorofuro[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClNO/c12-11-8-5-6-14-10(8)7-3-1-2-4-9(7)13-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKATVWAQFVLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CO3)C(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorofuro[3,2-C]quinoline

Synthesis routes and methods I

Procedure details

First, the known compound 5H-furo[3,2-c]quinolin-4-one (compound 1) is reacted with POCl3 to produce 4-chlorofuro[3,2-c]quinoline (compound 2). Compound 2 is further reacted with 3-aminoacetophenone in a solution of EtOH-H2 (2:1) to yield 1-[3-chlorofuro[3,2-c]quinolin-4-ylamino]phenyl)ethanone (compound 3).
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
YL Chen, IL Chen, TC Wang, CH Han… - European journal of …, 2005 - Elsevier
Certain linear 4-anilinofuro[2,3-b]quinoline and angular 4-anilinofuro[3,2-c]quinoline derivatives were synthesized and evaluated in vitro against the full panel of NCI's 60 cancer cell …
Number of citations: 79 www.sciencedirect.com
JPS Ferreira, SM Cardoso, FAA Paz… - New Journal of …, 2020 - pubs.rsc.org
An elegant synthesis of 2-aroylfuro[3,2-c]quinolines 2a–e from quinolone-based chalcones 1a–evia bromination of the exocyclic double bond followed by furan ring formation was …
Number of citations: 9 pubs.rsc.org
FA Oyeyiola - 2015 - core.ac.uk
The known 2-aryl-6, 8-dibromo-2, 3-dihydroquinolin-4 (1H)-ones 122 were dehydrogenated using thallium (III) p-tolylsulfonate in dimethoxyethane under reflux to afford the 2-aryl-6, 8-…
Number of citations: 2 core.ac.uk

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